molecular formula C16H20BF3O2 B13903198 4-Trifluoromethyl-3-cyclopropylphenylboronic acid pinacol ester CAS No. 1402227-03-5

4-Trifluoromethyl-3-cyclopropylphenylboronic acid pinacol ester

Cat. No.: B13903198
CAS No.: 1402227-03-5
M. Wt: 312.1 g/mol
InChI Key: HRQCKEDMAASTJI-UHFFFAOYSA-N
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Description

4-Trifluoromethyl-3-cyclopropylphenylboronic acid pinacol ester is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the trifluoromethyl and cyclopropyl groups imparts unique chemical properties, making it a versatile reagent in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethyl-3-cyclopropylphenylboronic acid pinacol ester typically involves the reaction of 4-Trifluoromethyl-3-cyclopropylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the esterification process. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, thereby optimizing the synthesis process .

Comparison with Similar Compounds

  • 4-Fluorophenylboronic acid pinacol ester
  • 3-Fluoro-4-(trifluoromethyl)phenylboronic acid pinacol ester
  • 4-Trifluoromethylphenylboronic acid pinacol ester

Comparison: 4-Trifluoromethyl-3-cyclopropylphenylboronic acid pinacol ester stands out due to the presence of both trifluoromethyl and cyclopropyl groups. These substituents impart unique electronic and steric properties, enhancing its reactivity in cross-coupling reactions compared to its analogs . The cyclopropyl group, in particular, introduces ring strain that can influence the compound’s reactivity and stability .

Properties

CAS No.

1402227-03-5

Molecular Formula

C16H20BF3O2

Molecular Weight

312.1 g/mol

IUPAC Name

2-[3-cyclopropyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H20BF3O2/c1-14(2)15(3,4)22-17(21-14)11-7-8-13(16(18,19)20)12(9-11)10-5-6-10/h7-10H,5-6H2,1-4H3

InChI Key

HRQCKEDMAASTJI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)C3CC3

Origin of Product

United States

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